Ethyl (2-aminophenyl)mercaptoacetate
Description
Properties
Molecular Formula |
C10H13NO2S |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
ethyl 2-(2-aminophenyl)sulfanylacetate |
InChI |
InChI=1S/C10H13NO2S/c1-2-13-10(12)7-14-9-6-4-3-5-8(9)11/h3-6H,2,7,11H2,1H3 |
InChI Key |
NQTLLRXILJDONV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=CC=CC=C1N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Mercaptoacetate Esters
Data Tables
Table 1: Physical Properties of Mercaptoacetate Derivatives
Table 2: Reaction Outcomes with Mercaptoacetate Esters
Q & A
Q. What are the common synthetic routes for Ethyl (2-aminophenyl)mercaptoacetate, and how do reaction conditions influence yield and purity?
this compound is synthesized via nucleophilic substitution or cyclization reactions. For example, it can be obtained by reacting ethyl mercaptoacetate with halogenated pyrimidine or thiophene derivatives under basic conditions. Key parameters include:
- Catalyst choice : Triton B (a phase-transfer catalyst) improves reaction efficiency in eco-friendly one-pot syntheses .
- Solvent selection : Basic media (e.g., ethanol or DMSO) facilitate intermediate stabilization and cyclization .
- Temperature control : Room temperature is optimal for minimizing side reactions in ring-closure steps .
Yields vary widely (49–81%) depending on purification methods, such as silica gel chromatography .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- NMR and HRMS : Essential for verifying molecular structure and tautomeric forms. For instance, NMR peaks at 6.4–9.4 ppm confirm thioester bond formation .
- X-ray crystallography : Resolves S-configuration in mercaptoacetate thioesters .
- UV-Vis and fluorescence spectroscopy : Used to monitor in situ generation and aggregation-induced emission (AIE) properties, with Stokes shifts up to 208 nm .
Advanced Research Questions
Q. How can researchers address contradictions in reported reaction yields for this compound derivatives?
Discrepancies in yields (e.g., 49% vs. 76% for intermediates in thiophene synthesis) often arise from:
- Catalyst loading : Higher Triton B concentrations improve intramolecular transesterification efficiency .
- Purification methods : Column chromatography vs. recrystallization impacts recovery rates .
- Substrate reactivity : Electron-withdrawing groups on aryl halides accelerate nucleophilic substitution .
Methodological solutions include optimizing equivalents of ethyl mercaptoacetate (2 mol. equiv. for single-step syntheses ) and pre-activating substrates with POCl .
Q. What mechanistic insights explain the dual role of this compound in photoactivatable probes and AIE systems?
Ethyl mercaptoacetate participates in:
- In situ probe generation : Disulfide exchange with photoactivatable compounds produces AIE-active species via restriction of intramolecular motion (RIM) and excited-state intramolecular proton transfer (ESIPT) .
- Thiol-Michael addition : Photocaged amines (e.g., NPPOC-HA) catalyze rapid thiol-ene reactions under 365 nm LED, with conversion rates enhanced by 33.4-fold in quantum yield .
Contradictions in emission efficiency (e.g., 40.1% vs. 28.4% quantum yields) arise from substituent effects (methoxy vs. morpholinomethyl groups) .
Q. How can researchers evaluate the biological activity of this compound derivatives, particularly in drug discovery?
- Metallo-β-lactamase inhibition : Thioester derivatives show binding affinity (via ITC) and restore cefazolin activity against E. coli L1 with IC values <10 μM .
- GPR35 agonism : Thieno[3,2-b]thiophene-2-carboxylic acids, synthesized via ethyl mercaptoacetate-mediated cyclization, exhibit sub-micromolar activity in cAMP assays .
- Cytotoxicity screening : L-929 fibroblast assays are used to rule out nonspecific toxicity at therapeutic concentrations .
Methodological Recommendations
- Synthetic optimization : Use eco-friendly catalysts (Triton B) and DMSO as a solvent for quantitative in situ transformations .
- Data validation : Cross-validate NMR/HRMS with X-ray crystallography to resolve tautomeric ambiguities .
- Biological assays : Pair ITC with antimicrobial restoration studies to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
